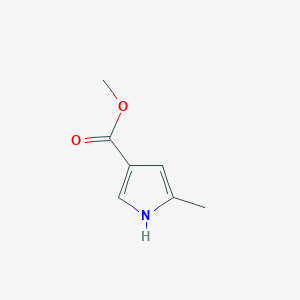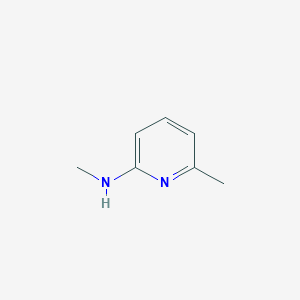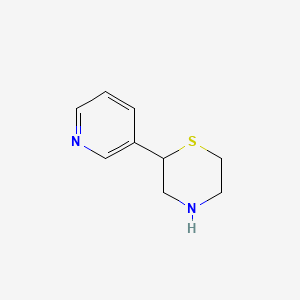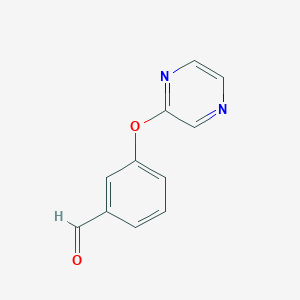
3-(4-Methoxyphenyl)pyrrolidine
Descripción general
Descripción
3-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the CAS Number: 91246-26-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that the pyrrolidine ring and its derivatives have been used in the synthesis of various bioactive molecules . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The InChI Code for this compound is 1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 .Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
- 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This research focuses on the crystal structure of a compound similar to 3-(4-Methoxyphenyl)pyrrolidine. It reveals the conformation of the pyrrolidin-2-one ring and its interactions, which aids in understanding the structural properties of such compounds (Mohammat et al., 2008).
2. Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyrrolidine Derivatives : This study involves the synthesis of pyrrolidine-3-carbonitrile derivatives (related to this compound) and their evaluation for antimicrobial activities (El-Mansy et al., 2018).
3. Anti-inflammatory Properties
- Synthesis and Antiinflammatory Activities of Pyrrolidin-2-ones : A series of pyrrolidin-2-ones were synthesized and evaluated for anti-inflammatory activities. This research provides insights into the therapeutic potential of compounds similar to this compound (Ikuta et al., 1987).
4. Antihypertensive and Antiarrhythmic Effects
- Novel Pyrrolidine Derivatives with Adrenolytic Activity : This study synthesized pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive activities. The research indicates potential cardiovascular applications for compounds structurally related to this compound (Malawska et al., 2002).
5. Fluorescence and Optical Properties
- Fluorescence of a Methoxy-Phenyl Substituted C60-Pyrrolidine Derivative : A study exploring the fluorescence properties of a 4-methoxyphenyl substituted C60-pyrrolidine derivative, highlighting the potential use of similar compounds in fluorescence-based applications (Zhou et al., 2010).
6. GABA Uptake Inhibition
- GABA Uptake Inhibitors Derived from Proline and Pyrrolidine-2-Alkanoic Acids : Research on proline and pyrrolidine derivatives (including structures similar to this compound) as inhibitors of GABA transport proteins, indicating their potential in neurological research (Fülep et al., 2006).
7. Insecticidal Activity
- Pyridine Derivatives as Insecticides : Investigation of pyridine derivatives (related to this compound) for their insecticidal properties, suggesting potential agricultural applications (Bakhite et al., 2014).
Safety and Hazards
This compound is classified under GHS07 for safety . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and to ensure adequate ventilation .
Direcciones Futuras
The pyrrolidine ring, as found in 3-(4-Methoxyphenyl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research could focus on how the chiral moiety influences kinase inhibition .
Mecanismo De Acción
Target of Action
The pyrrolidine ring is a common feature in many bioactive compounds and is used widely by medicinal chemists to obtain compounds for the treatment of various diseases . .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can interact with various targets due to their ability to efficiently explore the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a similar pyrrolidine-2,4-dione skeleton, might provide some insights
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBLIRYUFEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397626 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91246-26-3 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)








![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)

